molecular formula C15H13BrO2 B1442984 4-Bromo-3-methylbenzoic acid benzyl ester CAS No. 591775-13-2

4-Bromo-3-methylbenzoic acid benzyl ester

Cat. No.: B1442984
CAS No.: 591775-13-2
M. Wt: 305.17 g/mol
InChI Key: SGLOQAVILGCIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-methylbenzoic acid benzyl ester is an organic compound with the molecular formula C15H13BrO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with benzyl alcohol, and the aromatic ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

The molecular and cellular effects of a compound depend on its specific targets and mode of action. Without specific information on the targets of “4-Bromo-3-methylbenzoic acid benzyl ester”, it’s difficult to predict its exact effects.

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of a compound. For example, the compound is stored at a temperature of 2-8°C, suggesting that it may degrade at higher temperatures .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methylbenzoic acid benzyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with catalytic agents and petrochemical additives . The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives, which can impact cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can be shipped at room temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects and toxicity levels are essential considerations in these studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylbenzoic acid benzyl ester typically involves the esterification of 4-Bromo-3-methylbenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-Bromo-3-methylbenzoic acid+Benzyl alcoholH2SO44-Bromo-3-methylbenzoic acid benzyl ester+H2O\text{4-Bromo-3-methylbenzoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Bromo-3-methylbenzoic acid+Benzyl alcoholH2​SO4​​4-Bromo-3-methylbenzoic acid benzyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylbenzoic acid benzyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Ester hydrolysis: The ester group can be hydrolyzed to yield 4-Bromo-3-methylbenzoic acid and benzyl alcohol.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.

Major Products Formed

    Nucleophilic substitution: Substituted benzoic acid esters with different functional groups.

    Ester hydrolysis: 4-Bromo-3-methylbenzoic acid and benzyl alcohol.

    Oxidation: 4-Bromo-3-carboxybenzoic acid.

Scientific Research Applications

4-Bromo-3-methylbenzoic acid benzyl ester is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical research: As a building block for the development of potential drug candidates.

    Material science: In the preparation of functionalized materials with specific properties.

    Chemical biology: As a probe to study biological processes and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylbenzoic acid: The parent acid of the ester.

    4-Bromo-3-methylbenzyl alcohol: The alcohol derivative of the ester.

    4-Bromo-3-methylbenzamide: The amide derivative of the ester.

Uniqueness

4-Bromo-3-methylbenzoic acid benzyl ester is unique due to its specific substitution pattern on the aromatic ring and the presence of both bromine and methyl groups. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

benzyl 4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-9-13(7-8-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLOQAVILGCIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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